3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H5NO4 and a molecular weight of 179.13 g/mol . This compound is a derivative of pyridine and contains both a hydroxyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridinecarboxylic acid with suitable reagents to form the furo[2,3-c]pyridine ring system . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to metal ions and form complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: A similar compound with a hydroxyl group and carboxylic acid group on a pyridine ring.
2-Pyridinecarboxylic acid: Another derivative of pyridine with a carboxylic acid group at the 2-position.
3-Pyridinecarboxylic acid (Nicotinic acid):
Uniqueness
3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and physical properties compared to other pyridine derivatives. This structural feature allows it to participate in unique chemical reactions and form complexes with metals that are not possible with simpler pyridinecarboxylic acids .
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-methoxyfuro[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-13-7-5-2-3-10-4-6(5)14-8(7)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
PDJBQSUEMUEYDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
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